Cas no 26750-44-7 (2-(ethylsulfanyl)ethane-1-thiol)

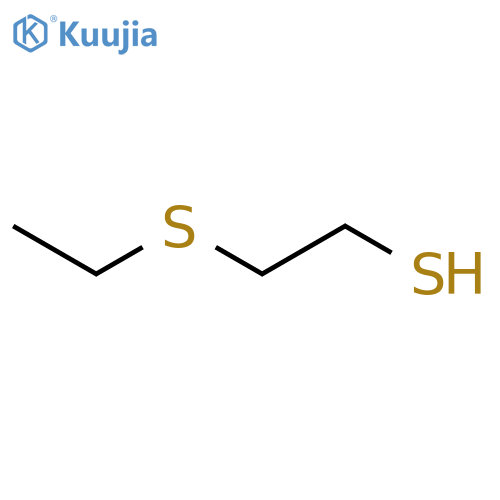

26750-44-7 structure

商品名:2-(ethylsulfanyl)ethane-1-thiol

2-(ethylsulfanyl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- Ethanethiol,2-(ethylthio)-

- 2-ethylsulfanylethanethiol

- 2-(Ethylsulfanyl)ethanethiol

- 2-Mercaptoethyl ethyl sulfide Silica (PhosphonicS SEM26)

- AKOS006272807

- b-mercaptoethyl ethyl sulfide

- E85574

- 2-(ethylsulfanyl)ethane-1-thiol

- 2-(ETHYLTHIO)ETHANETHIOL

- SCHEMBL1402297

- 2-Ethylthioethanethiol

- EN300-136247

- CHEBI:38625

- 3-Thia-1-pentanethiol

- 26750-44-7

- IYQVQZXLTJHEKZ-UHFFFAOYSA-N

- DTXSID70181259

- BS-52527

- Ethanethiol, 2-(ethylthio)-

- Q27117924

- 2-(ETHYLTHIO)-ETHANETHIOL

-

- インチ: InChI=1S/C4H10S2/c1-2-6-4-3-5/h5H,2-4H2,1H3

- InChIKey: IYQVQZXLTJHEKZ-UHFFFAOYSA-N

- ほほえんだ: CCSCCS

計算された属性

- せいみつぶんしりょう: 122.0225

- どういたいしつりょう: 122.022392

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 6

- 回転可能化学結合数: 3

- 複雑さ: 21.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 0.997

- ふってん: 179.6°Cat760mmHg

- フラッシュポイント: 62.4°C

- 屈折率: 1.506

- PSA: 0

2-(ethylsulfanyl)ethane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-136247-0.25g |

2-(ethylsulfanyl)ethane-1-thiol |

26750-44-7 | 95% | 0.25g |

$19.0 | 2023-06-07 | |

| TRC | E902323-10mg |

2-(ethylsulfanyl)ethane-1-thiol |

26750-44-7 | 10mg |

$ 59.00 | 2023-09-07 | ||

| Enamine | EN300-136247-0.1g |

2-(ethylsulfanyl)ethane-1-thiol |

26750-44-7 | 95% | 0.1g |

$19.0 | 2023-06-07 | |

| 1PlusChem | 1P007L7A-1g |

Ethanethiol,2-(ethylthio)- |

26750-44-7 | 98% | 1g |

$71.00 | 2024-05-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSE740-1g |

2-(ethylsulfanyl)ethane-1-thiol |

26750-44-7 | 95% | 1g |

¥511.0 | 2024-04-15 | |

| Aaron | AR007LFM-250mg |

Ethanethiol,2-(ethylthio)- |

26750-44-7 | 98% | 250mg |

$28.00 | 2025-02-12 | |

| Aaron | AR007LFM-1g |

Ethanethiol,2-(ethylthio)- |

26750-44-7 | 98% | 1g |

$75.00 | 2025-02-12 | |

| Aaron | AR007LFM-5g |

Ethanethiol,2-(ethylthio)- |

26750-44-7 | 98% | 5g |

$262.00 | 2025-02-12 | |

| A2B Chem LLC | AD53270-250mg |

Ethanethiol,2-(ethylthio)- |

26750-44-7 | 98% | 250mg |

$24.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1265152-1g |

Ethanethiol,2-(ethylthio)- |

26750-44-7 | 98% | 1g |

$115 | 2024-06-07 |

2-(ethylsulfanyl)ethane-1-thiol 関連文献

-

Dandan Li,Xinlei Chen,Yang Li,Tanyu Cheng,Weiping Zhu,Yufang Xu,Xuhong Qian Anal. Methods 2014 6 8890

-

David J. Belton,Siddharth V. Patwardhan,Carole C. Perry J. Mater. Chem. 2005 15 4629

26750-44-7 (2-(ethylsulfanyl)ethane-1-thiol) 関連製品

- 3570-55-6(2,2'-Thiodiethanethiol)

- 25423-56-7(1,4,7,10-Tetrathiacyclododecane)

- 296-41-3(1,4,7,10,13,16-Hexathiacyclooctadecane)

- 9027-67-2(Nucleotidyltransferase,terminal deoxyribo-)

- 6573-11-1(1,4,7-Trithiacyclononane)

- 5395-75-5(3,6-Dithiaoctane)

- 505-29-3(1,4-Dithiane)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26750-44-7)2-(ethylsulfanyl)ethane-1-thiol

清らかである:99%

はかる:5g

価格 ($):267.0